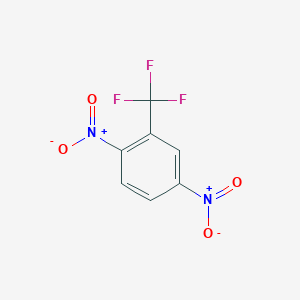
8-Hydroxysyringaresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxysyringaresinol is a lignan, a type of natural compound found in various plants Lignans are known for their diverse biological activities and potential health benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxysyringaresinol typically involves the coupling of phenylpropanoid units. One common method is the oxidative coupling of syringaresinol derivatives. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically modified organisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxysyringaresinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
8-Hydroxysyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex lignan derivatives and studying their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has shown potential anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of 8-Hydroxysyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to the inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Syringaresinol: A closely related lignan with similar antioxidant properties.
Pinoresinol: Another lignan with notable biological activities, including anti-cancer and anti-inflammatory effects.
Matairesinol: Known for its potential health benefits, including anti-cancer properties.
Uniqueness of 8-Hydroxysyringaresinol: this compound stands out due to its specific hydroxylation pattern, which can enhance its reactivity and biological activity compared to other lignans. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C22H26O9 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3,5-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O9/c1-26-14-5-11(6-15(27-2)18(14)23)20-13-9-30-21(22(13,25)10-31-20)12-7-16(28-3)19(24)17(8-12)29-4/h5-8,13,20-21,23-25H,9-10H2,1-4H3/t13-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
NUUIAGCSVIKGMC-FHIZRCNDSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


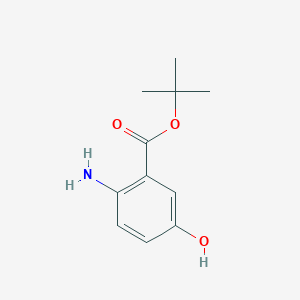
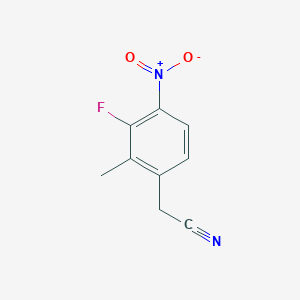
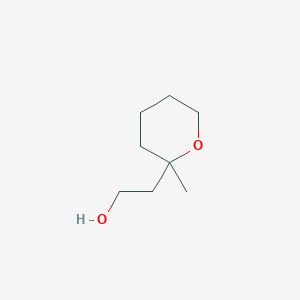
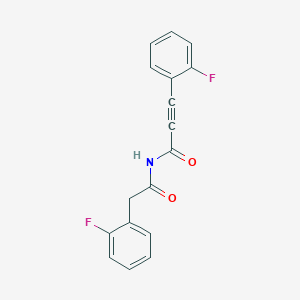
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
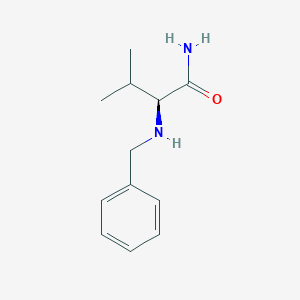
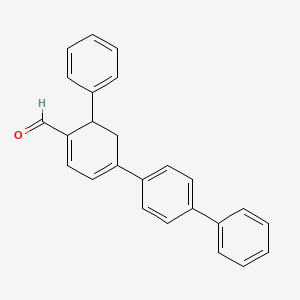
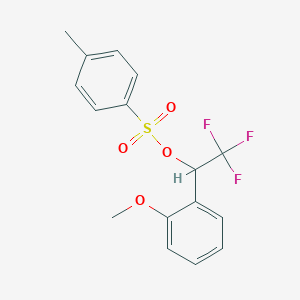
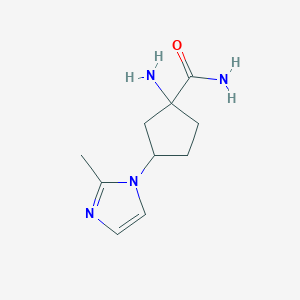
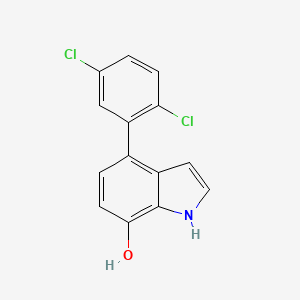
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)

